1-Bromo-2,5-octadiyne
Overview
Description
1-Bromo-2,5-octadiyne is a biochemical compound with the molecular formula C8H9Br and a molecular weight of 185.06 .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2,5-octadiyne is represented by the formula C8H9Br . Unfortunately, the search results do not provide a detailed analysis of its molecular structure.Physical And Chemical Properties Analysis
1-Bromo-2,5-octadiyne has a molecular weight of 185.06 . The search results do not provide further details on its physical and chemical properties.Scientific Research Applications
Synthesis of Complex Organic Compounds
1-Bromo-2,5-octadiyne has been utilized in the synthesis of a variety of complex organic compounds. For instance, it has been used in the preparation of porphyrin dimers linked by conjugated butadiynes, which exhibit unique visible absorption spectra indicative of extensive chromophore interaction (Arnold & Nitschinsk, 1992). Additionally, its role in synthesizing aliphatic dienals like 4,7-decadienal and 4,7-tridecadienal demonstrates its versatility in organic synthesis (Ward & Dorp, 2010).
Production of Pheromones and Specialty Chemicals
This compound has been effectively used in the synthesis of pheromones and specialty chemicals. For example, its application in creating grapevine moth sex pheromones showcases its importance in agricultural research and pest control strategies (Chrelashvili et al., 1993).
Material Science and Polymer Research
In material science and polymer research, 1-Bromo-2,5-octadiyne has been used to synthesize polymers with specific properties. For instance, its use in stereo- and regioselective cyclopolymerization to produce poly(1,7-octadiyne)s demonstrates its utility in creating materials with tailored characteristics (Unold et al., 2013).
Molecular Structure and Chemistry Research
The compound has also been instrumental in research focusing on molecular structure and chemistry. It has been used in the synthesis and molecular structure analysis of various compounds, providing insights into their chemical behavior and properties (Douglass et al., 1998).
Development of Novel Synthetic Methods
1-Bromo-2,5-octadiyne plays a critical role in developing novel synthetic methods, enabling the creation of unique chemical structures and compounds. This is evident in research focused on creating new methods for synthesizing diverse organic compounds (Bottini & Cabral, 1978).
Chemical Reactions and Mechanisms
The compound's utility extends to studies exploring chemical reactions and mechanisms. Its involvement in various chemical reactions provides valuable data on reaction kinetics, mechanisms, and outcomes, contributing significantly to the field of chemistry (Christl et al., 1986).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, 1-Bromo-2,5-octadiyne finds applications in methods for enriching trace amounts of ions in water samples, demonstrating its potential in environmental monitoring and analysis (Fathi & Yaftian, 2009).
Safety And Hazards
properties
IUPAC Name |
1-bromoocta-2,5-diyne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-2-3-4-5-6-7-8-9/h2,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUCOKBZJPDVNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCC#CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,5-octadiyne |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.